1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone
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Overview
Description
1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone is a complex organic compound with a unique structure that includes a naphtho[2,1-e][1,2]thiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazine with ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, photochemical synthesis methods have been explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thioethers .
Scientific Research Applications
1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in disease processes, such as inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-naphthaldehyde: Shares a similar naphthalene ring structure but lacks the thiazine moiety.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a similar thiazine ring but with different substituents and properties.
Uniqueness
1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone is unique due to
Properties
CAS No. |
60206-99-7 |
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Molecular Formula |
C14H11NO4S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
1-(4-hydroxy-1,1-dioxo-2H-benzo[h][1,2]benzothiazin-3-yl)ethanone |
InChI |
InChI=1S/C14H11NO4S/c1-8(16)12-13(17)11-7-6-9-4-2-3-5-10(9)14(11)20(18,19)15-12/h2-7,15,17H,1H3 |
InChI Key |
AINFVRJWHKSPJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C3=CC=CC=C3C=C2)S(=O)(=O)N1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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